molecular formula C24H25N7O4 B2402454 3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 872594-46-2

3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2402454
CAS No.: 872594-46-2
M. Wt: 475.509
InChI Key: WVUZHHJZVMFUAE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups . It contains a triazolopyrimidinone core, which is a type of heterocyclic compound. The molecule also features a phenylpiperazine moiety and a dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of the compound includes a triazolopyrimidinone core, a phenylpiperazine moiety, and a dimethoxyphenyl group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .

Scientific Research Applications

Anticancer and Anti-Inflammatory Agents

Research has focused on synthesizing and evaluating novel derivatives, such as pyrazolopyrimidines, for their potential anticancer and anti-inflammatory activities. These compounds have been examined for their cytotoxic properties against various cancer cell lines and for their ability to inhibit enzymes implicated in inflammatory processes, such as 5-lipoxygenase (Rahmouni et al., 2016). These studies are pivotal for developing new therapeutic agents with improved efficacy and specificity.

Phosphodiesterase Inhibition

Another area of interest involves the synthesis of compounds with specific inhibitory action against phosphodiesterases, particularly cGMP-specific (type V) phosphodiesterases. This class of enzymes plays a critical role in various physiological processes, including vasodilation and neurotransmission. Compounds exhibiting this inhibitory activity have potential applications in treating cardiovascular diseases and erectile dysfunction (Dumaitre & Dodic, 1996).

Antihypertensive Properties

Derivatives of triazolo[4,5-d]pyrimidin have been synthesized and evaluated for their antihypertensive properties. These compounds, featuring various substituents, have been tested in vitro and in vivo, demonstrating promising activity in lowering blood pressure. This research contributes to the development of new antihypertensive drugs with potential benefits over existing therapies (Bayomi et al., 1999).

Lipoxygenase Inhibition

Compounds synthesized from similar chemical structures have been investigated for their inhibitory effects on lipoxygenase, an enzyme involved in the metabolism of arachidonic acid leading to inflammation and allergic reactions. Certain derivatives have shown significant inhibitory activity, suggesting potential applications in treating inflammatory and allergic conditions (Asghari et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-34-19-9-8-18(14-20(19)35-2)31-23-22(26-27-31)24(33)30(16-25-23)15-21(32)29-12-10-28(11-13-29)17-6-4-3-5-7-17/h3-9,14,16H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUZHHJZVMFUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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